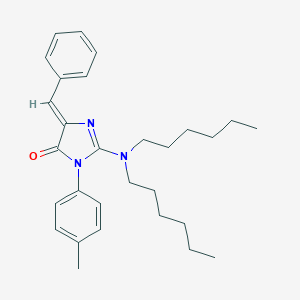
1-(4-Methylphenyl)-2-(dihexylamino)-4-benzylidene-2-imidazoline-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Methylphenyl)-2-(dihexylamino)-4-benzylidene-2-imidazoline-5-one, also known as Clonidine, is a medication primarily used to treat high blood pressure, attention deficit hyperactivity disorder, anxiety disorders, and opioid withdrawal. However, Clonidine has also been extensively studied for its scientific research applications due to its unique mechanism of action.
Mechanism of Action
1-(4-Methylphenyl)-2-(dihexylamino)-4-benzylidene-2-imidazoline-5-one works by binding to alpha-2 adrenergic receptors in the brain and reducing the release of norepinephrine, a neurotransmitter that is involved in the body's "fight or flight" response. This leads to a decrease in blood pressure and heart rate, as well as a reduction in anxiety and hyperactivity.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects, including a reduction in blood pressure, heart rate, and body temperature. This compound has also been shown to increase the release of growth hormone and decrease the release of insulin.
Advantages and Limitations for Lab Experiments
1-(4-Methylphenyl)-2-(dihexylamino)-4-benzylidene-2-imidazoline-5-one has a number of advantages for use in lab experiments, including its well-characterized mechanism of action and its ability to cross the blood-brain barrier. However, this compound also has a number of limitations, including its potential for off-target effects and its narrow therapeutic window.
Future Directions
There are a number of potential future directions for research on 1-(4-Methylphenyl)-2-(dihexylamino)-4-benzylidene-2-imidazoline-5-one, including its use in the treatment of traumatic brain injury and stroke, as well as its potential use in the treatment of other neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to better understand the biochemical and physiological effects of this compound and its potential for off-target effects.
Synthesis Methods
1-(4-Methylphenyl)-2-(dihexylamino)-4-benzylidene-2-imidazoline-5-one can be synthesized through a multistep process starting with the reaction of 4-methylbenzaldehyde with dihexylamine to form N,N-dihexyl-4-methylbenzamide. This intermediate is then reacted with 2-bromo-1-benzylidene-1H-imidazole-5(4H)-one to form this compound.
Scientific Research Applications
1-(4-Methylphenyl)-2-(dihexylamino)-4-benzylidene-2-imidazoline-5-one has been studied extensively for its scientific research applications, including its potential use in the treatment of anxiety disorders, attention deficit hyperactivity disorder, and opioid withdrawal. This compound has also been shown to have neuroprotective effects in animal models of stroke and traumatic brain injury.
Properties
Molecular Formula |
C29H39N3O |
|---|---|
Molecular Weight |
445.6 g/mol |
IUPAC Name |
(5Z)-5-benzylidene-2-(dihexylamino)-3-(4-methylphenyl)imidazol-4-one |
InChI |
InChI=1S/C29H39N3O/c1-4-6-8-13-21-31(22-14-9-7-5-2)29-30-27(23-25-15-11-10-12-16-25)28(33)32(29)26-19-17-24(3)18-20-26/h10-12,15-20,23H,4-9,13-14,21-22H2,1-3H3/b27-23- |
InChI Key |
KGMVOWPULAGJCV-VYIQYICTSA-N |
Isomeric SMILES |
CCCCCCN(CCCCCC)C1=N/C(=C\C2=CC=CC=C2)/C(=O)N1C3=CC=C(C=C3)C |
SMILES |
CCCCCCN(CCCCCC)C1=NC(=CC2=CC=CC=C2)C(=O)N1C3=CC=C(C=C3)C |
Canonical SMILES |
CCCCCCN(CCCCCC)C1=NC(=CC2=CC=CC=C2)C(=O)N1C3=CC=C(C=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(5-imino-7-oxo-2-propyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]phenyl benzenesulfonate](/img/structure/B295851.png)
![6-{4-[(4-fluorobenzyl)oxy]-3-methoxybenzylidene}-5-imino-2-isopropyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295852.png)
![2-heptyl-5-imino-6-(2,3,4-trimethoxybenzylidene)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295858.png)
![(6Z)-6-{[5-(4-fluorophenyl)furan-2-yl]methylidene}-2-heptyl-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295859.png)
![6-({5-[(4-chlorophenyl)sulfanyl]-2-furyl}methylene)-5-imino-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295860.png)
![6-{[5-(4-fluorophenyl)-2-furyl]methylene}-5-imino-2-isopropyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295862.png)
![6-(1,3-benzodioxol-5-ylmethylene)-5-imino-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295864.png)
![5-imino-6-(2-methoxybenzylidene)-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295865.png)
![6-(4-fluorobenzylidene)-5-imino-2-isopropyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295866.png)
![6-(4-fluorobenzylidene)-5-imino-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295867.png)
![5-Imino-2-propyl-6-thiophen-2-ylmethylene-5,6-dihydro-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295869.png)
![6-benzylidene-5-imino-2-isopropyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295870.png)
![2-[4-(2-bromoethoxy)-3-methoxyphenyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B295873.png)
![2-{4-[2-(3-ethyl-5-methylphenoxy)ethoxy]-3-methoxyphenyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B295874.png)
